molecular formula C15H19BrN2O5 B129125 Mebrofenin CAS No. 78266-06-5

Mebrofenin

Cat. No.: B129125
CAS No.: 78266-06-5
M. Wt: 387.23 g/mol
InChI Key: MHPZZZZLAQGTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mebrofenin, chemically known as $ N $-[2-[(3-bromo-2,4,6-trimethylphenyl)amino]-2-oxoethyl]-$ N $-(carboxymethyl)glycine, is a technetium-99m ($ ^{99m} \text{TC} $)-labeled iminodiacetic acid (IDA) derivative used as a hepatobiliary scintigraphy agent . Upon intravenous administration, $ ^{99m} \text{TC} $-mebrofenin binds to plasma proteins, dissociates in the liver’s space of Disse, and is actively transported into hepatocytes via organic anion-transporting polypeptides (OATP1B1 and OATP1B3), with a 1.5-fold higher affinity for OATP1B1 . It is excreted unchanged into bile via multidrug resistance-associated protein 2 (MRP2) . This compound’s rapid hepatic uptake (peak liver concentration within 10–11 minutes post-injection) and high biliary recovery (~75% of the administered dose within 180 minutes) make it a gold standard for assessing hepatobiliary function .

Preparation Methods

Mebrofenin is prepared as a sterile kit containing this compound and dehydrated stannous fluoride. The vial is reconstituted with sodium pertechnetate solution to form the final radiolabeled technetium-99m this compound. The pH of the reconstituted product is adjusted to 4.2 to 5.7 using sodium hydroxide or hydrochloric acid .

Chemical Reactions Analysis

Mebrofenin undergoes several chemical reactions, primarily involving its chelation with technetium-99m. The major product formed is technetium-99m this compound, which is used for diagnostic imaging. The compound’s structure allows it to bind to albumin and be taken up by hepatocytes .

Scientific Research Applications

Radiopharmaceutical Properties

Mebrofenin is classified as an iminodiacetic acid (IDA) derivative and is utilized for its high hepatic extraction and rapid clearance properties. It is administered as a technetium-99m (Tc-99m) labeled compound, which allows for effective imaging of liver function through scintigraphy. The compound's unique characteristics include:

  • High Hepatic Extraction : this compound exhibits superior hepatic extraction compared to other IDA compounds, making it particularly effective for liver imaging.
  • Rapid Blood Clearance : It clears quickly from the bloodstream, facilitating timely imaging procedures.
  • Low Renal Excretion : Minimal renal excretion ensures that the imaging results are primarily reflective of liver function rather than renal activity .

Hepatobiliary Scintigraphy

This compound is extensively used in hepatobiliary scintigraphy (HBS) to evaluate liver function preoperatively and postoperatively. Key findings from various studies include:

  • Preoperative Assessment : this compound HBS has been shown to predict the risk of post-hepatectomy liver failure (PHLF) effectively. A study involving 163 patients indicated that a cutoff value of 2.7%/min/m² for future remnant liver function (FRL-F) was crucial in decision-making for surgical interventions .
  • Postoperative Monitoring : The compound's ability to assess regional liver function allows for monitoring changes after surgical procedures, aiding in the management of potential complications .

Molecular Imaging

Recent advancements have positioned this compound as a valuable tool in molecular imaging, particularly in understanding hepatocyte transporter functions:

  • Transporter Function Evaluation : Research has demonstrated that this compound can be used to assess the functionality of hepatic transporters such as OATP and MRP2. In studies with inflammation-induced liver injury, decreased hepatic uptake of this compound was observed, indicating impaired transporter activity .
  • Drug Interaction Studies : this compound imaging can reveal how drug-drug interactions affect hepatic transporter functions, providing insights into pharmacokinetics in both healthy and diseased states .

Case Study: Liver Disease in Canines

A study on dogs with toxic-induced acute liver disease utilized this compound to assess hepatic extraction efficiency (HEE). The results showed a significant correlation between HEE and histopathological severity of liver damage:

GroupBaseline HEE (%)Post-Treatment HEE (%)Histopathology Correlation
Normal95.9 ± 2.7190 ± 5r = -0.83, p = 0.003
Affected56.4 ± 18.045 ± 10r = -0.85, p < 0.001

This study highlighted this compound's utility in correlating functional imaging results with histological findings, underscoring its potential for clinical diagnostics .

Human Studies on Liver Function

In human studies assessing liver function via HBS, the use of this compound has been linked to improved outcomes in predicting PHLF:

  • A cohort study demonstrated that integrating this compound into preoperative assessments led to better stratification of patients undergoing major liver resections, resulting in tailored surgical approaches based on individual risk profiles .

Pharmacokinetics and Transport Mechanisms

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings:

  • Carrier-Mediated Transport : Studies indicate that the uptake of this compound is predominantly mediated by specific transporters (OATP family), which are essential for its hepatic extraction and biliary excretion .
  • Impact of Inflammation : Inflammatory conditions significantly alter the pharmacokinetics of this compound, leading to increased plasma exposure and reduced biliary clearance, which can complicate clinical interpretations .

Mechanism of Action

Mebrofenin is taken up by hepatocytes through the action of organic anion-transporting polypeptides (OATP1B1 and OATP1B3). Once inside the hepatocytes, it is excreted into the bile ducts and eventually into the small intestine. The mechanism of action involves the decay of technetium-99m by isomeric transition, releasing gamma rays that are detected by a gamma camera for imaging .

Comparison with Similar Compounds

Structural and Functional Differences Among IDA Derivatives

Mebrofenin belongs to the IDA derivative family, which includes disofenin (DISIDA), etifenin (EHIDA), and iprofenin (PIPIDA). These agents share a common mechanism of hepatocyte uptake and biliary excretion but differ in pharmacokinetic properties:

Parameter This compound Disofenin Etifenin Iprofenin
Bilirubin Resistance Retains >70% uptake at 20 mg/dL bilirubin Uptake drops to 36% at 10 mg/dL bilirubin Moderate resistance (data limited) Moderate resistance (data limited)
Hepatic Extraction Efficiency (HEE) 80% ± 16% in humans ; ~92% in dogs Not well-characterized Not well-characterized Not well-characterized
Clinical Utility Preferred in hepatic insufficiency Less effective in hyperbilirubinemia Used in general hepatobiliary imaging Limited use due to slower clearance

Transporter Affinity and Drug-Drug Interactions (DDIs)

  • OATP1B1/1B3 Uptake : this compound’s hepatic uptake is inhibited by ritonavir (IC$_{50}$ = 3.46 ± 1.53 μmol/L) and rifampicin, reducing systemic clearance by ~50% . Disofenin and etifenin show similar OATP-mediated uptake but lower resistance to bilirubin competition .
  • MRP2-Mediated Excretion : Unlike disofenin, this compound’s biliary excretion is unaffected by ritonavir at clinically relevant concentrations, as MRP2 inhibition requires unbound intracellular ritonavir levels exceeding achievable thresholds (unbound fraction = 0.024 ± 0.006) .

Pharmacokinetic and Imaging Performance

  • Hepatic Clearance : this compound’s biliary clearance accounts for 93% of systemic clearance (16.1 ± 3.2 mL/min/kg), compared to 84.2 ± 9.3% for disofenin .
  • Imaging Speed : this compound achieves liver visualization within 5 minutes and biliary excretion within 10–15 minutes, outperforming etifenin and PIPIDA in rapidity .
  • Diagnostic Accuracy: In Wilson’s disease rat models, this compound’s delayed hepatic clearance correlated with copper accumulation (peak liver activity: 283 ± 190 s vs.

Resistance to Bilirubin Interference

This compound’s superior bilirubin resistance stems from its lower dissociation constant ($ K_d $) for OATP1B1, enabling effective uptake even at bilirubin levels >20 mg/dL . This contrasts sharply with disofenin, which fails to differentiate biliary atresia from neonatal jaundice at bilirubin >10 mg/dL .

Research Findings and Clinical Implications

  • Extrahepatic Distribution: this compound exhibits a novel extrahepatic compartment (e.g., renal and intestinal tissues), which contributes to prolonged systemic exposure during transporter inhibition .
  • Non-Invasive Liver Function Monitoring: this compound scintigraphy correlates with gadoxetate-enhanced MRI in assessing OATP/MRP2 function, providing a radiation-free alternative for longitudinal studies .

Biological Activity

Mebrofenin, a radiopharmaceutical compound labeled with technetium-99m, is primarily used in hepatobiliary imaging. Its biological activity is closely associated with its role in assessing liver function and the transport mechanisms involved in hepatobiliary excretion. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, interactions with hepatic transporters, and implications for clinical practice.

This compound's uptake and excretion are mediated by specific hepatic transporters, namely the organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). The pharmacokinetic profile of this compound has been extensively studied to understand its behavior in various physiological and pathological conditions.

Key Transport Mechanisms

  • OATP1B1 and OATP1B3 : These transporters facilitate the hepatic uptake of this compound from the bloodstream into hepatocytes. Studies using Xenopus laevis oocytes have demonstrated that alterations in these transporters significantly affect this compound's pharmacokinetics .
  • MRP2 and MRP3 : After uptake into hepatocytes, this compound is excreted into bile primarily via MRP2. Research indicates that MRP2 deficiency leads to reduced biliary excretion, highlighting the importance of this transporter in this compound's elimination .

Clinical Applications

This compound is utilized in hepatobiliary scintigraphy to evaluate liver function and diagnose conditions such as cholestasis and hyperbilirubinemia. Its ability to reflect transporter function makes it a valuable probe for assessing altered hepatic function.

Case Studies

  • Study on NASH Patients : In patients with non-alcoholic steatohepatitis (NASH), plasma exposure to this compound was found to be increased by 1.4-fold compared to healthy subjects, indicating impaired MRP2-mediated canalicular efflux . This suggests that this compound can serve as a biomarker for liver dysfunction associated with metabolic disorders.
  • Impact of Drug Interactions : The use of rifampicin (RIF) and cyclosporin A (CsA) as inhibitors of OATP and MRP2 has been studied to assess their effects on this compound kinetics. RIF significantly decreased hepatic uptake, while CsA showed a more potent inhibition on MRP2 compared to OATP .

Data Tables

The following table summarizes key findings from studies on the pharmacokinetics of this compound:

StudySubject GroupKey Findings
NASH PatientsIncreased plasma exposure by 1.4-fold; impaired MRP2 function
Healthy HumansEstablished baseline pharmacokinetics; simulation studies on altered transport
Rat ModelsDemonstrated effects of RIF and CsA on hepatic uptake and biliary excretion

Q & A

Q. What are the standard protocols for preparing and administering Tc-99m Mebrofenin in hepatobiliary imaging?

Level: Basic
Methodological Answer:
Tc-99m this compound is prepared by reconstituting lyophilized this compound with sterile sodium pertechnetate (Tc-99m) under nitrogen atmosphere. The reconstituted product (pH 4.2–5.7) should be used within 18 hours. Dosage varies based on patient bilirubin levels:

  • Non-jaundiced patients (bilirubin <1.5 mg/dL): 74–185 MBq (2–5 mCi).
  • Jaundiced patients (bilirubin >1.5 mg/dL): 111–370 MBq (3–10 mCi).

Patients must fast for ≥4 hours to avoid gallbladder emptying artifacts. Imaging protocols typically involve sequential scintigraphy to track hepatic uptake (peaking at 11 minutes post-injection), biliary duct visualization (10–15 minutes), and intestinal excretion (30–60 minutes). Radiation shielding (0.25 cm Pb) is critical during preparation .

Q. How does this compound’s pharmacokinetic profile inform its utility in assessing hepatic transport function?

Level: Basic
Methodological Answer:
Tc-99m this compound is rapidly cleared from blood (17% remaining at 10 minutes) and primarily excreted via hepatobiliary pathways (78% biliary recovery in responders to cholecystokinin-8). Key parameters include:

  • Biliary clearance: 7.8–15.6 mL/min/kg in healthy subjects.
  • Urinary excretion: <1% within 3 hours.

In jaundiced patients, blood retention doubles, delaying hepatobiliary transit. Pharmacokinetic modeling (e.g., using MIRD Pamphlet No. 11) integrates systemic exposure, biliary clearance, and gallbladder ejection fractions (>0.8 in healthy subjects) to quantify liver function .

Q. How can experimental protocols be optimized to address variability in biliary excretion of Tc-99m this compound?

Level: Advanced
Methodological Answer:
Variability arises from incomplete gallbladder emptying or fasting state. To mitigate:

  • Pre-study meal protocol: Administer high-fat meals 15 and 9 hours before Tc-99m this compound injection to ensure gallbladder refilling.
  • Cholecystokinin-8 (CCK-8) administration: Use standardized CCK-8 infusions to stimulate gallbladder contraction and improve bile collection efficiency.
  • Oroenteric tube design: Employ tubes with occlusive balloons to prevent duodenal reflux and ensure complete biliary secretion collection.

These adjustments were validated in human studies, achieving 84.2% ± 9.3% recovery of excreted Tc-99m this compound .

Q. What methodological considerations are critical when correlating Tc-99m this compound scintigraphy with Gd-EOB-DTPA MRI findings?

Level: Advanced
Methodological Answer:
Correlating hepatobiliary scintigraphy (HBS) with MRI requires standardized metrics:

  • Liver-to-spleen ratio (LSR) and liver-to-muscle ratio (LMR): Both modalities show significant correlations (r² = 0.464–0.679, p < 0.05) in baseline and post-radioembolization follow-ups.
  • Temporal alignment: Synchronize imaging timepoints (e.g., 5-minute intervals post-injection) to match hepatic uptake phases.

For example, in radioembolization studies, both modalities detected contralateral lobe hypertrophy with comparable sensitivity, but HBS provided quantitative biliary excretion rates, while MRI offered anatomical resolution .

Q. How can in vitro transport assays be integrated with clinical data to model this compound’s hepatobiliary disposition?

Level: Advanced
Methodological Answer:

  • In vitro hepatocyte uptake assays: Measure this compound transport kinetics (e.g., OATP1B1/1B3-mediated uptake) under varying bilirubin levels.
  • Physiologically based pharmacokinetic (PBPK) modeling: Combine in vitro transport data with clinical pharmacokinetic parameters (e.g., blood flow rates, biliary clearance) to predict hepatic extraction ratios.

A study integrating in vitro assays with clinical scintigraphy data demonstrated that bilirubin >10 mg/dL reduces hepatic uptake by 32%, aligning with observed delays in jaundiced patients .

Q. How can researchers differentiate specific caspase-3 binding from nonspecific hepatobiliary retention in dual-tracer studies?

Level: Advanced
Methodological Answer:

  • Dual-tracer design: Co-administer Tc-99m this compound (hepatobiliary probe) with caspase-3-targeted tracers (e.g., [18F]WC-II-89).
  • Time-resolved biodistribution: Collect organs at multiple timepoints (e.g., 5, 30, 60 minutes post-injection) and quantify tracer retention.

In anti-Fas antibody-induced liver injury models, nonspecific this compound retention correlated with bilirubin levels (r² = 0.81, p = 0.002), while caspase-3 tracers showed specificity via blocking studies .

Q. What analytical techniques are recommended for quantifying regional hepatic function using Tc-99m this compound?

Level: Basic
Methodological Answer:

  • Region-of-interest (ROI) analysis: Segment liver lobes on HBS images and calculate time-activity curves (TACs).
  • Functional parameters:
    • Hepatic extraction fraction (HEF): Derived from blood clearance curves.
    • Time-to-peak uptake: Normal ≤11 minutes; delays indicate impaired transport.

Studies using ROI-based HEF and LSR/LMR metrics achieved 89% concordance with MRI in assessing post-treatment functional hypertrophy .

Properties

IUPAC Name

2-[[2-(3-bromo-2,4,6-trimethylanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O5/c1-8-4-9(2)15(10(3)14(8)16)17-11(19)5-18(6-12(20)21)7-13(22)23/h4H,5-7H2,1-3H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPZZZZLAQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC(=O)CN(CC(=O)O)CC(=O)O)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046891
Record name Mebrofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78266-06-5
Record name Mebrofenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78266-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebrofenin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078266065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebrofenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mebrofenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebrofenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEBROFENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PV0B6ED98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 9.56 g of nitrilotriacetic acid in pyridine (dried over molecular sieves) is prepared with the exclusion of moisture (CaSO4 drying tube) and heated to 50° C. Acetic anhydride (5.11 g) is added dropwise. The reaction mixture clears and is heated to 100° C. After maintaining the temperature for 40 minutes, the reaction mixture is cooled to 55° C. and a solution of 10.7 g 3-bromo-2,4,6-trimethylaniline in 25 ml of dry pyridine is added slowly. The reaction is heated to 100° C. and after 1.5 hours at this temperature, the solution is cooled in an ice-bath. The reaction mixture is rotary evaporated to a semisolid which is dissolved in 125 ml of 10% sodium hydroxide w/v. The basic layer is then extracted with two 100 ml portions of methylene chloride. Distilled water (100 ml) is added to the basic layer which is then brought to pH 3 with concentrated hydrochloric acid to give a precipitate. After refrigeration for about 16 hours, the crude product is filtered, washed with cold distilled water and dried under vacuum at 40° C. The crude product is dissolved in 100 ml of 60% aqueous ethanol, treated with 3.0 g of Darco and filtered hot through a Hyflo-bed to give a solution. Crystals precipitate and are filtered, washed with three 25 ml portions of 50% aqueous ethanol and dried under vacuum at 40° C. The reaction yields 9.1 g of the title compound, melting point 198°-200° C., dec.
Quantity
9.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CaSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.11 g
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mebrofenin
Reactant of Route 2
Mebrofenin
Reactant of Route 3
Reactant of Route 3
Mebrofenin
Reactant of Route 4
Mebrofenin
Reactant of Route 5
Mebrofenin
Reactant of Route 6
Reactant of Route 6
Mebrofenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.